Cas no 5298-10-2 (2-amino-N-(cyanomethyl)acetamide)
2-amino-N-(cyanomethyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-amino-N-(cyanomethyl)acetamide
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- MDL: MFCD09944412
- Inchi: 1S/C4H7N3O/c5-1-2-7-4(8)3-6/h2-3,6H2,(H,7,8)
- InChI Key: MTHUPGKUEISSDE-UHFFFAOYSA-N
- SMILES: C(NCC#N)(=O)CN
2-amino-N-(cyanomethyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1376536-1g |
2-Amino-N-(cyanomethyl)acetamide |
5298-10-2 | 98% | 1g |
¥4337.00 | 2024-05-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00997296-1g |
2-Amino-N-(cyanomethyl)acetamide |
5298-10-2 | 95% | 1g |
¥3097.0 | 2024-04-18 | |
| Enamine | EN300-210987-0.05g |
2-amino-N-(cyanomethyl)acetamide |
5298-10-2 | 95% | 0.05g |
$97.0 | 2023-06-07 | |
| Enamine | EN300-210987-0.1g |
2-amino-N-(cyanomethyl)acetamide |
5298-10-2 | 95% | 0.1g |
$144.0 | 2023-06-07 | |
| Enamine | EN300-210987-0.25g |
2-amino-N-(cyanomethyl)acetamide |
5298-10-2 | 95% | 0.25g |
$206.0 | 2023-06-07 | |
| Enamine | EN300-210987-0.5g |
2-amino-N-(cyanomethyl)acetamide |
5298-10-2 | 95% | 0.5g |
$391.0 | 2023-06-07 | |
| Enamine | EN300-210987-1.0g |
2-amino-N-(cyanomethyl)acetamide |
5298-10-2 | 95% | 1g |
$513.0 | 2023-06-07 | |
| Enamine | EN300-210987-2.5g |
2-amino-N-(cyanomethyl)acetamide |
5298-10-2 | 95% | 2.5g |
$1008.0 | 2023-06-07 | |
| Enamine | EN300-210987-5.0g |
2-amino-N-(cyanomethyl)acetamide |
5298-10-2 | 95% | 5g |
$1488.0 | 2023-06-07 | |
| Enamine | EN300-210987-10.0g |
2-amino-N-(cyanomethyl)acetamide |
5298-10-2 | 95% | 10g |
$2209.0 | 2023-06-07 |
2-amino-N-(cyanomethyl)acetamide Suppliers
2-amino-N-(cyanomethyl)acetamide Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-amino-N-(cyanomethyl)acetamide
Professional Introduction to 2-amino-N-(cyanomethyl)acetamide (CAS No. 5298-10-2)
2-amino-N-(cyanomethyl)acetamide, with the chemical formula C₄H₆N₂O, is a significant compound in the field of pharmaceutical and biochemical research. This compound, identified by its CAS number 5298-10-2, has garnered attention due to its versatile applications in synthetic chemistry and medicinal chemistry. The structure of 2-amino-N-(cyanomethyl)acetamide consists of an amide group linked to a cyanomethyl side chain, making it a valuable intermediate in the synthesis of various bioactive molecules.
The utility of 2-amino-N-(cyanomethyl)acetamide stems from its reactivity and the potential it offers for further functionalization. In recent years, researchers have been exploring its role in the development of novel therapeutic agents. One particularly intriguing application has been its use in the synthesis of protease inhibitors, which are crucial in treating a range of diseases, including cancer and infectious disorders. The cyanomethyl group provides a handle for further chemical modifications, enabling the creation of complex molecular architectures that can target specific biological pathways.
Recent studies have highlighted the importance of 2-amino-N-(cyanomethyl)acetamide in the development of small-molecule drugs. For instance, researchers have demonstrated its efficacy in the synthesis of compounds that inhibit matrix metalloproteinases (MMPs), enzymes that play a key role in tissue degradation and inflammation. By modifying the structure of 2-amino-N-(cyanomethyl)acetamide, scientists have been able to develop derivatives with enhanced binding affinity and selectivity for MMP targets. This has opened up new avenues for treating conditions such as rheumatoid arthritis and cancer metastasis.
The compound's versatility is further underscored by its application in peptidomimetic chemistry. Peptidomimetics are designed to mimic the biological activity of peptides but with improved pharmacokinetic properties. The use of 2-amino-N-(cyanomethyl)acetamide as a building block has allowed researchers to create peptidomimetics that can interact with peptide receptors without triggering adverse immune responses. This approach has been particularly promising in the development of treatments for neurological disorders, where peptide-based therapies have faced significant challenges.
In addition to its role in drug discovery, 2-amino-N-(cyanomethyl)acetamide has found applications in materials science. Its ability to form stable coordination complexes with metal ions has made it useful in the development of metal-organic frameworks (MOFs). These MOFs have potential applications as catalysts, sensors, and even as storage materials for gases such as hydrogen. The unique properties of these frameworks arise from the precise arrangement of molecules within their porous structures, which can be tailored by incorporating 2-amino-N-(cyanomethyl)acetamide as a ligand.
The synthesis of 2-amino-N-(cyanomethyl)acetamide itself is an area of active research. While several methods exist for its preparation, recent advances have focused on developing more efficient and environmentally friendly routes. For example, catalytic processes that minimize waste and energy consumption have been explored. These methods not only improve the sustainability of producing 2-amino-N-(cyanomethyl)acetamide but also enhance scalability for industrial applications.
The future prospects for 2-amino-N-(cyanomethyl)acetamide are bright, with ongoing research uncovering new possibilities for its application. As our understanding of biological systems continues to grow, so does the demand for specialized compounds like this one. Whether it is used to develop life-saving drugs or innovative materials, 2-amino-N-(cyanomethyl)acetamide remains a cornerstone in modern chemical research.
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